a-PHP, Crystal

概要

説明

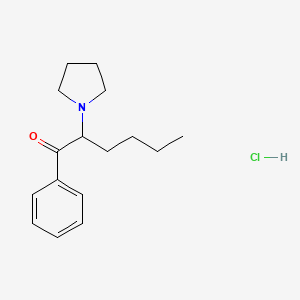

a-PHP, Crystal, also known as α-Pyrrolidinohexanophenone hydrochloride, is a synthetic stimulant compound categorized as a cathinone. Cathinones are a class of compounds structurally similar to amphetamines and are known for their stimulant effects. This compound is primarily used in scientific research and forensic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of a-PHP, Crystal involves the reaction of 2-(pyrrolidin-1-yl)ketone with 1-bromohexane in the presence of a strong base. The product is then purified by recrystallization, and the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis typically follows similar routes as described above, with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Types of Reactions

a-PHP, Crystal undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

a-PHP, Crystal has a wide range of applications in scientific research:

Chemistry: Used as a reference material in analytical chemistry for mass spectrometry and chromatography.

Biology: Studied for its effects on neurotransmitter systems and potential as a model compound for stimulant drugs.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new synthetic routes and the study of reaction mechanisms[][4].

作用機序

The mechanism of action of a-PHP, Crystal primarily involves the stimulation of the central nervous system. It increases the release of neurotransmitters such as dopamine and norepinephrine, which regulate mood, reward, and cognitive functions. This leads to effects such as increased alertness, euphoria, decreased appetite, and increased heart rate and blood pressure.

類似化合物との比較

a-PHP, Crystal is structurally similar to other cathinones, such as:

Methcathinone: Known for its stimulant effects and used in research on addiction and neurotoxicity.

Mephedrone: Studied for its psychoactive properties and potential therapeutic applications.

Methylenedioxypyrovalerone (MDPV): Investigated for its potent stimulant effects and impact on the central nervous system.

Despite these similarities, this compound is unique in its specific chemical structure and the resulting pharmacological profile, making it a valuable compound for research and forensic applications .

生物活性

α-Pyrrolidinohexanophenone (α-PHP), commonly referred to as "a-PHP" or "Crystal," is a synthetic stimulant belonging to the class of pyrrolidinyl cathinones. This compound has garnered attention in both clinical and forensic toxicology due to its potent stimulant effects and associated health risks. This article explores the biological activity of α-PHP, focusing on its pharmacokinetics, metabolism, and the implications of its use based on recent research findings.

Pharmacokinetics and Metabolism

1. Absorption and Distribution:

Research indicates that α-PHP exhibits rapid absorption following administration. A study demonstrated that intravenous self-administration in rats resulted in significant plasma concentrations, suggesting a high bioavailability of the compound .

2. Metabolic Pathways:

The metabolism of α-PHP is complex, involving several pathways that lead to various metabolites. Key metabolic processes include:

- β-Ketoreduction: The reduction of the β-keto group results in the formation of alcohol metabolites.

- Hydroxylation: Hydroxylation occurs at different positions on the aliphatic side chain, producing n-hydroxy and aldehyde derivatives.

- Oxidation: Oxidative processes can convert α-PHP into lactams and other oxidized forms .

A comprehensive study identified 19 phase I metabolites and nine phase II glucuronides in human urine samples from drug users, highlighting the extensive metabolic processing of α-PHP .

Biological Activity

1. Stimulant Effects:

α-PHP is known for its stimulant properties, comparable to other synthetic cathinones. A study conducted on mice showed that doses of 10 and 25 mg/kg led to a dose-dependent increase in locomotor activity, indicating significant stimulant effects .

2. Potency Comparison:

In terms of reinforcing efficacy, α-PHP has been shown to have a higher potency compared to related compounds such as α-PVP (alpha-pyrrolidinovalerophenone). This was evidenced by increased self-administration rates in animal models, suggesting a strong potential for abuse .

Case Studies

Recent case studies have documented instances of severe adverse effects associated with α-PHP use:

- Toxicological Analysis: In one case report from Japan, a heavy user exhibited serum concentrations of α-PHP at 175 ng/mL. The analysis revealed significant neurotoxic effects leading to acute health crises .

- Postmortem Findings: Another study reported a case of death attributed to α-PiHP (a structural analog of α-PHP), emphasizing the dangers associated with this class of substances. Autopsy findings correlated with toxicological data, confirming the lethal potential of these compounds .

Data Summary

| Parameter | α-PHP | Comparison (α-PVP) |

|---|---|---|

| Stimulant Effects | High | Moderate |

| Metabolites Identified | 19 phase I, 9 phase II | Fewer metabolites |

| Serum Concentration (ng/mL) | Up to 175 | Varies widely |

| Reinforcement Efficacy | Higher than α-PVP | Lower than α-PHP |

特性

CAS番号 |

13415-59-3 |

|---|---|

分子式 |

C16H23NO |

分子量 |

245.36 g/mol |

IUPAC名 |

1-phenyl-2-pyrrolidin-1-ylhexan-1-one |

InChI |

InChI=1S/C16H23NO/c1-2-3-11-15(17-12-7-8-13-17)16(18)14-9-5-4-6-10-14/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3 |

InChIキー |

KYIJLDDXQWBNGX-UHFFFAOYSA-N |

SMILES |

CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl |

正規SMILES |

CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2 |

同義語 |

2-(1-pyrrolidinyl)-Hexanophenone; α-PHP |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is epitaxial growth, and how does it apply to long-chain molecules like palmitone?

A1: Epitaxial growth is a process where a crystalline material grows on the surface of another crystal, with the crystallographic orientation of the growing layer influenced by the underlying substrate []. In simpler terms, the molecules align themselves with the substrate's structure during deposition. In this study, long-chain molecules like palmitone were deposited onto substrates like potassium hydrogen phthalate (PHP) and potassium chloride (KCl). The research found that these molecules grow epitaxially within a specific temperature range, meaning their molecular chains align parallel to the substrate surface [].

Q2: How does temperature affect the epitaxial growth of these long-chain molecules?

A2: Temperature plays a critical role in epitaxial growth. The research demonstrates that epitaxial growth occurs within a specific temperature range, which varies depending on the molecule. For example, palmitone exhibits epitaxial growth between 25–50°C []. At higher temperatures, this ordered growth is disrupted, leading to a loss of the epitaxial relationship between the deposited molecules and the substrate [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。